molecular formula C14H32BrP B1591787 Phosphonium, tributylethyl-, bromide CAS No. 7392-50-9

Phosphonium, tributylethyl-, bromide

Cat. No.: B1591787
CAS No.: 7392-50-9
M. Wt: 311.28 g/mol
InChI Key: XOTZDSWJKMKAMT-UHFFFAOYSA-M
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Description

Phosphonium, tributylethyl-, bromide is a quaternary phosphonium salt with the chemical formula C12H28BrP. It is a member of the phosphonium salts family, which are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonium, tributylethyl-, bromide can be synthesized through the quaternization of tributylethylphosphine with an alkyl halide, typically using ethyl bromide. The reaction is carried out in an inert solvent such as acetonitrile or dichloromethane at room temperature. The general reaction scheme is as follows:

[ \text{P(C}_4\text{H}_9\text{)}_3 + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{[P(C}_4\text{H}_9\text{)}_3\text{C}_2\text{H}_5\text{]}+\text{Br}- ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, tributylethyl-, bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Wittig Reaction: It is used in the Wittig reaction to form alkenes from aldehydes and ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Wittig Reaction: The reaction involves the use of aldehydes or ketones and a strong base such as butyllithium to generate the ylide intermediate.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted phosphonium salts.

    Wittig Reaction: The major products are alkenes and triphenylphosphine oxide.

Scientific Research Applications

Phosphonium, tributylethyl-, bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis and as a reagent in the Wittig reaction.

    Biology: It is employed in the preparation of biologically active phosphonium salts that can be used in drug delivery systems.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in targeting cancer cells.

    Industry: It is used in the production of ionic liquids, which are utilized in various industrial processes such as catalysis, electrochemistry, and separation technologies.

Comparison with Similar Compounds

Phosphonium, tributylethyl-, bromide can be compared with other quaternary phosphonium salts such as:

    Tetraphenylphosphonium bromide: Similar in structure but with phenyl groups instead of butyl and ethyl groups.

    Tetramethylphosphonium bromide: Contains methyl groups instead of butyl and ethyl groups.

    Tributylmethylphosphonium bromide: Similar but with a methyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific combination of butyl and ethyl groups, which impart distinct chemical properties and reactivity compared to other phosphonium salts.

Properties

IUPAC Name

tributyl(ethyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32P.BrH/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;/h5-14H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTZDSWJKMKAMT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CC)(CCCC)CCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598772
Record name Tributyl(ethyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7392-50-9
Record name Phosphonium, tributylethyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7392-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyl(ethyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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